molecular formula C21H20FN3O3 B3402432 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 1058233-05-8

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No. B3402432
CAS RN: 1058233-05-8
M. Wt: 381.4 g/mol
InChI Key: RILPXMQRNXRRET-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as FPEA, and it is a selective and potent inhibitor of the protein kinase C (PKC) family.

Scientific Research Applications

FPEA has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, FPEA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. FPEA has also been shown to enhance the efficacy of chemotherapy drugs.
In neurological disorders, FPEA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. FPEA has also been shown to have antidepressant effects.
In cardiovascular diseases, FPEA has been shown to have cardioprotective effects and to reduce the damage caused by ischemia-reperfusion injury.

Mechanism of Action

FPEA is a selective and potent inhibitor of the PKC family, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. FPEA inhibits the activity of PKC by binding to its regulatory domain, which prevents the activation of the enzyme.
Biochemical and Physiological Effects:
FPEA has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: FPEA inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: FPEA has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurological disorders.
3. Cardioprotection: FPEA has been shown to reduce the damage caused by ischemia-reperfusion injury in the heart.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPEA is its selectivity and potency as a PKC inhibitor, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of FPEA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on FPEA, including:
1. Development of more potent and selective PKC inhibitors based on the structure of FPEA.
2. Investigation of the potential applications of FPEA in other fields, such as immunology and infectious diseases.
3. Development of new formulations of FPEA to improve its solubility and bioavailability in vivo.
4. Investigation of the potential side effects of FPEA in vivo and the development of strategies to mitigate these effects.
In conclusion, FPEA is a novel compound with significant potential for various scientific research applications. Its selectivity and potency as a PKC inhibitor make it a valuable tool for studying the role of PKC in various cellular processes, and its potential applications in cancer research, neurological disorders, and cardiovascular diseases make it an exciting area of research for the future.

properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-19-5-3-2-4-16(19)10-11-23-20(26)13-25-14-24-18(12-21(25)27)15-6-8-17(22)9-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPXMQRNXRRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

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